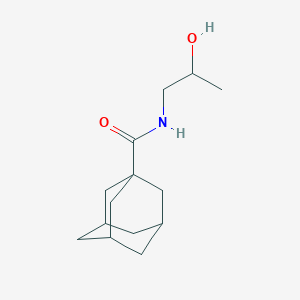

N-(2-hydroxypropyl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxypropyl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-9(16)8-15-13(17)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12,16H,2-8H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGQXFTYNRGCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"biological activity of N-(2-hydroxypropyl)adamantane-1-carboxamide"

An In-Depth Technical Guide to the Potential Biological Activity of N-(2-hydroxypropyl)adamantane-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold and a Compound of Interest

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, represents a cornerstone of modern medicinal chemistry. Its unique three-dimensional structure allows for precise positioning of functional groups, and its incorporation into molecules can significantly enhance pharmacokinetic properties such as metabolic stability and cell membrane permeability.[1][2] This has led to the development of numerous successful drugs across a wide range of therapeutic areas, including antiviral agents, neuroprotective compounds, and treatments for metabolic diseases.[3]

This guide focuses on a specific, yet under-researched, derivative: This compound . While direct biological data for this exact molecule is not extensively documented in publicly available literature, its structure—combining the proven adamantane core with a flexible, hydrogen-bonding carboxamide side chain—provides a strong basis for predicting its potential pharmacological activities.

This document will, therefore, serve as a technical exploration of the potential biological activities of this compound. By synthesizing data from closely related adamantane carboxamides and other derivatives, we will outline its likely mechanisms of action, provide detailed protocols for its experimental evaluation, and discuss its potential as a lead compound in drug discovery.

Section 1: Physicochemical Profile and Drug-Likeness

The biological effect of any compound is intrinsically linked to its physicochemical properties. The adamantane cage is known for its high lipophilicity, which facilitates interaction with biological membranes and hydrophobic pockets within protein targets.[4] The N-(2-hydroxypropyl)carboxamide side chain introduces several key features: an amide bond that can participate in hydrogen bonding and a hydroxyl group that increases polarity and potential for further interactions.

To quantify its drug-like potential, we can predict several key physicochemical parameters.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 237.35 g/mol | Well within the typical range for small molecule drugs, favoring good absorption and distribution. |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Indicates a balance between aqueous solubility and lipid membrane permeability. |

| Hydrogen Bond Donors | 2 | The -NH and -OH groups can form crucial interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | The carbonyl (C=O) and hydroxyl (-OH) oxygens can accept hydrogen bonds. |

| Polar Surface Area | ~58 Ų | Suggests good potential for oral bioavailability and cell permeability. |

Note: These values are estimations based on standard cheminformatics software and provide a preliminary assessment.

Section 2: Potential Biological Activities and Mechanisms of Action

Based on the extensive body of research on adamantane derivatives, we can hypothesize three primary avenues of biological activity for this compound.

Potential Antiviral Activity: Targeting the Influenza M2 Proton Channel

The first therapeutic application of adamantane derivatives was as antiviral agents against Influenza A.[5] Compounds like Amantadine and Rimantadine function by blocking the M2 proton channel, a tetrameric protein essential for the virus's replication cycle.[5][6][7] The channel allows protons to enter the virion upon endocytosis, which triggers the uncoating of the viral RNA, a critical step for replication.

Mechanism of Action: Adamantane derivatives are thought to physically occlude the M2 channel pore.[6] The bulky adamantane cage lodges within the hydrophobic channel, while the amine group (in the case of amantadine) interacts with key residues, effectively blocking proton transport.[8] It is plausible that this compound could act similarly, with the adamantane core serving as the anchor within the channel.

Potential Metabolic Regulation: Inhibition of 11β-HSD1

A compelling area of research has identified adamantyl carboxamides and acetamides as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [9]This enzyme is highly expressed in metabolic tissues like the liver and adipose tissue, where it converts inactive cortisone into active cortisol. [9]Overactivity of 11β-HSD1 is linked to metabolic syndrome, obesity, and type 2 diabetes. [9][10] Mechanism of Action: Inhibitors of 11β-HSD1 block the local amplification of glucocorticoid action, which has beneficial effects on insulin resistance, dyslipidemia, and obesity. [9][11]Several adamantyl carboxamides have shown high inhibitory potency in the nanomolar range. [9]The structural similarity of this compound to these known inhibitors makes it a strong candidate for evaluation against this target.

| Adamantyl Carboxamide Derivative | Reported IC₅₀ (Human 11β-HSD1) | Reference |

| Compound 15 (N-((5-methylthiophen-2-yl)methyl)adamantane-1-carboxamide) | 114 nM | [9] |

| Compound 41 (N-(furan-2-ylmethyl)cyclohexanecarboxamide) | 280 nM | [9] |

| Adamantyl Carbamate 9a | 15.2 nM | [12] |

Section 3: Experimental Protocols for Biological Evaluation

To validate the hypothesized activities, a series of well-defined in vitro experiments are necessary. The following protocols provide a self-validating framework for assessing the biological profile of this compound.

General Cytotoxicity Assessment: MTT Assay

Causality: Before assessing specific biological activities, it is crucial to determine the compound's intrinsic cytotoxicity. A highly cytotoxic compound can produce false positives in other assays by simply killing the cells. The MTT assay measures the metabolic activity of cells, which correlates with cell viability. [13] Methodology:

-

Cell Seeding: Seed a relevant cell line (e.g., MDCK for antiviral, SH-SY5Y for neuro, or 3T3-L1 for metabolic studies) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight. 2. Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Triton X-100).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. [14]5. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solution) to each well to dissolve the formazan crystals. [14]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration).

Antiviral Screening: Influenza Plaque Reduction Assay

Causality: This assay directly quantifies the ability of a compound to inhibit the replication and spread of an infectious virus. [15]A reduction in the number or size of plaques (zones of cell death) indicates antiviral activity.

Methodology:

-

Cell Monolayer Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates to form a confluent monolayer. [15]2. Virus Dilution: Prepare serial dilutions of a known Influenza A virus stock in a virus growth medium (VGM).

-

Infection: Wash the MDCK cell monolayers and infect them with a specific dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Compound Treatment: During the infection period (typically 1 hour), the virus inoculum should also contain varying concentrations of this compound or a vehicle control.

-

Overlay Application: After infection, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding concentrations of the test compound. [16]This restricts virus spread to adjacent cells.

-

Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

-

Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution. [16]The plaques will appear as clear zones against a purple background of viable cells.

-

Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control and determine the IC₅₀ (50% inhibitory concentration).

Neuroprotective Screening: NMDA Receptor-Mediated Calcium Flux Assay

Causality: This functional assay measures a direct downstream effect of NMDA receptor activation—calcium influx. [17][18]An effective antagonist will reduce the calcium influx triggered by an NMDA receptor agonist.

Methodology:

-

Cell Preparation: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons on a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in an appropriate assay buffer. [17]Incubate for 30-60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells and add assay buffer containing various concentrations of this compound or a known antagonist like Memantine (positive control). Incubate for 10-20 minutes.

-

Signal Measurement: Place the plate in a fluorescence microplate reader or a calcium imaging system.

-

Agonist Injection: Record a baseline fluorescence reading. Then, inject a solution containing NMDA and its co-agonist glycine to stimulate the receptors.

-

Post-injection Reading: Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.

-

Analysis: Calculate the peak fluorescence response for each well. Determine the percentage of inhibition relative to the control wells (agonist only) and calculate the IC₅₀ of the test compound.

Metabolic Target Screening: In Vitro 11β-HSD1 Inhibition Assay

Causality: This biochemical assay directly measures the enzymatic activity of 11β-HSD1. Inhibition of the enzyme is quantified by measuring the reduced conversion of its substrate (cortisone) to its product (cortisol).

Methodology:

-

Enzyme Source: Use human recombinant 11β-HSD1 or lysates from cells overexpressing the enzyme (e.g., HEK-293). [9]2. Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing the enzyme source, the cofactor NADPH, and varying concentrations of this compound or a known inhibitor (positive control).

-

Initiate Reaction: Add the substrate, cortisone (often radiolabeled, e.g., [³H]cortisone, for sensitive detection), to initiate the enzymatic reaction. [10]4. Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid or an organic solvent).

-

Product Separation: Separate the substrate (cortisone) from the product (cortisol) using techniques like thin-layer chromatography (TLC) or a scintillation proximity assay (SPA).

-

Quantification: Quantify the amount of cortisol produced. For radiolabeled assays, this is done using a scintillation counter. For non-radioactive assays, detection can be achieved via ELISA or LC-MS. [19]8. Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Section 4: Synthesis and Characterization

A plausible and efficient synthesis of this compound would proceed via the amidation of an activated adamantane-1-carboxylic acid derivative.

General Synthetic Protocol:

-

Activation of Carboxylic Acid: Adamantane-1-carboxylic acid (1.0 eq) is dissolved in a dry, inert solvent like dichloromethane (DCM). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq) are added. [9]The mixture is stirred at room temperature for 30 minutes.

-

Amine Addition: 1-Amino-2-propanol (1.1 eq) is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature overnight.

-

Workup: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and atom connectivity. [3]* Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, O-H).

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, its structural components suggest a high probability of significant biological activity. Drawing from the well-established pharmacology of the adamantane scaffold and the specific successes of adamantyl carboxamides, this compound stands as a promising candidate for investigation in antiviral, neuroprotective, and metabolic disease research.

The experimental framework provided in this guide offers a clear path to elucidating its biological profile. Positive results in any of these primary screening assays would warrant progression to more advanced studies, including selectivity profiling, in vivo efficacy models, and pharmacokinetic analysis. The synthetic accessibility and favorable predicted physicochemical properties further enhance its appeal as a starting point for a new drug discovery program.

References

-

Jaskowska, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

-

Morgan, S. A., et al. (2014). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology. Available at: [Link]

-

Vu, C. B., et al. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Zarudnitskaya, A. D., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (2014). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?. Available at: [Link]

-

Ganti, K., et al. (2022). Influenza virus plaque assay. Protocols.io. Available at: [Link]

-

Cady, S. D., et al. (2010). Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. Nature. Available at: [Link]

-

Abbexa. (n.d.). Human 11 beta hydroxysteroid dehydrogenase type 1 ELISA Kit. Available at: [Link]

-

Aiyer, A., et al. (2024). Memantine. StatPearls - NCBI Bookshelf. Available at: [Link]

-

JoVE Journal. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Available at: [Link]

-

Szafrański, K., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. Available at: [Link]

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Available at: [Link]

-

Blanke, M. L., & VanDongen, A. M. J. (2008). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Kumar, P. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

-

Deadman, J. J., et al. (2015). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development. Available at: [Link]

-

Cloud-Clone Corp. (n.d.). ELISA Kit for 11-Beta-Hydroxysteroid Dehydrogenase Type 1 (HSD11b1). Available at: [Link]

-

Pielak, R. M., et al. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. PNAS. Available at: [Link]

-

Johnson, T. D., & Jürgens, S. (2010). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. Pharmaceuticals. Available at: [Link]

-

Guideline Central. (2025). What is the mechanism of action of N-methyl-D-aspartate (NMDA) receptor antagonists?. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

-

Tice, C. M., et al. (2009). Discovery and optimization of adamantyl carbamate inhibitors of 11β-HSD1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Mondal, D., et al. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society. Available at: [Link]

-

Wu, C. C., et al. (2026). Design, Synthesis, and Bioevaluation of Adamantane-1-Carboxamide N-Acylthioureas for Airway Antiallergic Therapy. ChemBioChem. Available at: [Link]

-

Wikipedia. (n.d.). Adamantane. Available at: [Link]

-

Si, L., et al. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. MDPI. Available at: [Link]

-

WebMD. (n.d.). NMDA Receptor Antagonists and Alzheimer's. Available at: [Link]

-

Biomedical Research Service Center. (n.d.). BMR 11β-Hydroxysteroid dehydrogenase type 2 Assay Kit. Available at: [Link]

-

Chou, J. J., et al. (2008). Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. Annual Review of Biochemistry. Available at: [Link]

-

Lenz, S., & Avitan, I. (2024). Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis. Life Science Alliance. Available at: [Link]

-

Kumar, A., et al. (2022). Identification of 11β-HSD1 inhibitors through enhanced sampling methods. RSC Advances. Available at: [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Available at: [Link]

-

ResearchGate. (n.d.). Fig. 1. Proposed adamantane binding sites of the M2 channel. Available at: [Link]

-

ResearchGate. (2025). Adamantane derivatives: Pharmacological and toxicological properties (Review). Available at: [Link]

-

Das, S., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Real Life Pharmacology. (2024). Memantine Pharmacology. YouTube. Available at: [Link]

-

Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. The Journal of Experimental Medicine. Available at: [Link]

-

Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit. Available at: [Link]

-

Bell, M. K., & O'Donnell, A. J. (2016). The Effects of NMDA Subunit Composition on Calcium Influx and Spike Timing-Dependent Plasticity in Striatal Medium Spiny Neurons. PLOS Computational Biology. Available at: [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies [mdpi.com]

- 12. Discovery and optimization of adamantyl carbamate inhibitors of 11β-HSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Influenza virus plaque assay [protocols.io]

- 16. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMDA-receptor Study Protocol - JoVE Journal [jove.com]

- 18. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mybiosource.com [mybiosource.com]

A Technical Guide to the Identification and Validation of Therapeutic Targets for N-(2-hydroxypropyl)adamantane-1-carboxamide

Abstract

The adamantane scaffold is a privileged structure in medicinal chemistry, forming the core of several successful therapeutics with diverse mechanisms of action.[1][2] Its unique, rigid, and lipophilic three-dimensional structure provides an excellent foundation for designing molecules that can effectively interact with biological targets.[2][3] This guide addresses the novel compound N-(2-hydroxypropyl)adamantane-1-carboxamide, for which no specific biological targets have been documented. We present a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential therapeutic targets. This framework combines hypothesis-driven investigation based on the known pharmacology of adamantane derivatives with unbiased, proteome-wide screening methodologies. Detailed experimental protocols and logical workflows are provided to guide researchers in drug development through the complex process of target deconvolution, from initial hypothesis generation to definitive validation.

Introduction: The Adamantane Moiety as a Pharmacophore

Adamantane and its derivatives have a rich history in drug discovery, demonstrating a remarkable range of biological activities, including antiviral, neurological, antidiabetic, and anticancer effects.[1][4] The incorporation of the adamantane cage often increases a compound's lipophilicity, which can enhance bioavailability and modulate its therapeutic profile.[1]

Two of the most well-known adamantane-based drugs exemplify its therapeutic versatility:

-

Memantine: Used in the treatment of Alzheimer's disease, memantine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ion channel crucial for synaptic plasticity and memory.[5][6][7][8] Its mechanism involves blocking the channel when it is excessively activated, thereby preventing the neurotoxicity associated with chronic glutamate overstimulation.[6][8]

-

Amantadine: Initially developed as an antiviral agent for influenza A, amantadine targets the M2 proton channel, a homotetrameric integral membrane protein.[9][10][11] By blocking this channel, it prevents the acidification of the viral interior, a critical step for uncoating and replication.[9][10]

The compound of interest, this compound, combines the adamantane core with a carboxamide linker and a hydroxypropyl group. These additions can form key hydrogen bonds and other interactions within a target's binding site, potentially conferring novel activity or selectivity compared to simpler adamantane amines. This guide outlines a logical, field-proven workflow to elucidate these potential targets.

Hypothesis-Driven Target Exploration

Based on the established pharmacology of structurally related compounds, we can formulate several primary hypotheses for the therapeutic targets of this compound.

Hypothesis A: Ion Channel Modulation

The precedent set by memantine and amantadine makes ion channels a primary class of putative targets.

-

NMDA Receptors: The compound may act as a modulator of NMDA receptors. The carboxamide and hydroxypropyl moieties could confer selectivity for specific NMDA receptor subunits (e.g., GluN2A vs. GluN2B), potentially offering a refined therapeutic window for neurological disorders.

-

Viral Ion Channels: The compound could inhibit viral channels like the influenza M2 proton channel.[9][10] The structural modifications may overcome common resistance mutations seen with amantadine.

Hypothesis B: Enzyme Inhibition

An emerging and highly significant area for adamantane derivatives is enzyme inhibition.[12]

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme converts inactive cortisone to active cortisol within cells, and its overexpression is linked to metabolic syndrome and type 2 diabetes. Numerous adamantane derivatives, including carboxamides, have been identified as potent and selective inhibitors of 11β-HSD1.[13][14][15][16] The lipophilic adamantane cage fits well into the enzyme's active site.

-

Dipeptidyl Peptidase IV (DPP-IV): The success of the adamantane-containing drugs vildagliptin and saxagliptin makes DPP-IV another high-priority target.[14] Inhibition of DPP-IV is a validated strategy for managing type 2 diabetes.

-

Other Enzymes: Other enzymes, such as soluble epoxide hydrolases and protein phosphatases, are also known to be targeted by adamantane-based molecules.[12]

The following table summarizes these initial, hypothesis-driven targets and the primary assays for their investigation.

| Hypothesized Target Class | Specific Example(s) | Therapeutic Area | Primary Screening Assay |

| Ion Channels | NMDA Receptors | Neurodegenerative Diseases | Patch-Clamp Electrophysiology |

| M2 Proton Channel | Viral Infections (Influenza) | Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes | |

| Enzymes | 11β-HSD1 | Metabolic Syndrome, Diabetes | Homogeneous Time-Resolved Fluorescence (HTRF) Assay |

| DPP-IV | Diabetes | Fluorogenic Enzymatic Assay |

Unbiased, Proteome-Wide Target Identification

For a novel compound, a hypothesis-driven approach may miss unexpected targets. Therefore, parallel, unbiased screening strategies are essential for comprehensive target deconvolution.[17][18][19]

Chemical Proteomics: Affinity-Based Pulldown

Chemical proteomics is a powerful technique to identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[17][20][21] The workflow involves synthesizing a probe version of the compound to enable its capture, along with its bound proteins, for identification by mass spectrometry.

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a reactive handle (e.g., an alkyne or biotin). A crucial control is to ensure this modification does not abrogate the compound's biological activity in a relevant phenotypic assay.

-

Immobilization: If using a biotinylated probe, immobilize it onto streptavidin-coated magnetic beads. For an alkyne probe, it can be "clicked" onto azide-functionalized beads after incubation with the proteome.

-

Protein Incubation: Incubate the immobilized probe with cell or tissue lysate. To identify specific binders, perform a parallel incubation with the probe in the presence of a high concentration of the free, unmodified compound. This "competition" experiment is critical; true targets will show reduced binding to the beads in the presence of the free compound. A "beads-only" control is also necessary to identify proteins that bind non-specifically to the matrix.

-

Washing and Elution: Vigorously wash the beads to remove non-specific binders. Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the probe pulldown sample compared to the competition and beads-only controls. These are the high-confidence candidate targets.

Caption: Workflow for Chemical Proteomics Target Identification.

Phenotypic Screening and Target Deconvolution

This approach begins by identifying a biological effect (a phenotype) of the compound without a priori knowledge of the target.[22][23] Once a robust phenotype is confirmed, methods are employed to identify the molecular target responsible for that effect.[22][24]

Caption: Logic Flow for Phenotypic Discovery and Target Deconvolution.

A key technology for target deconvolution following a phenotypic screen is the Cellular Thermal Shift Assay (CETSA) .[25][26][27]

CETSA is based on the principle of ligand-induced thermal stabilization.[27] When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation than the protein alone.[26][27] This change in thermal stability can be detected in a cellular environment, providing direct evidence of target engagement.[26][27]

-

Cell Treatment: Treat intact cells with the compound of interest across a range of concentrations. A vehicle-only (e.g., DMSO) sample serves as the negative control.

-

Heating: Heat the cell suspensions in a PCR cycler across a gradient of temperatures (e.g., 40°C to 65°C) for a short period (typically 3 minutes), followed by rapid cooling.[25]

-

Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[28]

-

Protein Detection: Analyze the amount of the soluble target protein remaining at each temperature using a specific detection method, such as Western Blot or an immunoassay like AlphaScreen®.[25]

-

Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature. In the presence of a binding ligand, this "melt curve" will shift to the right (higher temperatures), indicating stabilization. The magnitude of this shift can be used to determine the compound's affinity for the target in a cellular context.

Biophysical and Functional Target Validation

Identifying a candidate target through screening is not sufficient. A rigorous validation process is required to confirm a direct, functionally relevant interaction.

Direct Binding Confirmation

Biophysical techniques are the gold standard for confirming a direct drug-target interaction and quantifying its affinity.[29][30]

-

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures biomolecular interactions in real-time.[29][31] A purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface. Binding events cause a change in the refractive index, which is detected and used to calculate kinetic parameters (association rate, kₐ; dissociation rate, kₑ) and the equilibrium dissociation constant (Kₑ).[30][31]

-

Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event.[32][33][34][35] Titrating the compound into a solution containing the purified target protein allows for the determination of the binding affinity (Kₑ), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[33][36]

Functional Validation in a Cellular Context

Confirming direct binding is necessary but not sufficient. The final step is to demonstrate that the interaction between the compound and the target is responsible for the observed biological effect.

-

Genetic Knockdown/Knockout: Using techniques like siRNA (knockdown) or CRISPR/Cas9 (knockout) to reduce or eliminate the expression of the target protein. If the compound's cellular effect is diminished or abolished in these modified cells compared to wild-type cells, it provides strong evidence that the effect is mediated through that target.

-

Site-Directed Mutagenesis: If a binding site has been predicted (e.g., through molecular docking), mutating key residues within that site should disrupt or prevent compound binding. Demonstrating that the compound is inactive in cells expressing the mutant protein is a powerful validation technique.

Conclusion and Future Directions

The process of elucidating the therapeutic targets of a novel molecule like this compound requires a systematic and multi-faceted approach. By integrating hypothesis-driven investigations based on its privileged adamantane scaffold with unbiased, proteome-wide methods like chemical proteomics and CETSA, researchers can build a robust case for one or more specific targets. Each candidate must then be rigorously validated through biophysical binding assays and functional cellular experiments to confirm its physiological relevance. The successful identification of the target(s) is the most critical step in advancing a novel compound through the drug development pipeline, enabling mechanism-of-action studies, structure-activity relationship (SAR) optimization, and the design of safer, more effective medicines.

References

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]

-

Mechanism of action of memantine. (n.d.). PubMed. [Link]

-

A beginner’s guide to surface plasmon resonance. (2023). Portland Press. [Link]

-

Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. (n.d.). PubMed Central. [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). PubMed Central. [Link]

-

Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. (n.d.). PubMed. [Link]

-

Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. (n.d.). MDPI. [Link]

-

Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central. [Link]

-

Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. [Link]

-

An in silico Approach for Integrating Phenotypic and Target‐based Approaches in Drug Discovery. (n.d.). PubMed Central. [Link]

-

X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (n.d.). PubMed Central. [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]

-

Memantine. (2024). StatPearls - NCBI Bookshelf. [Link]

-

Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets. (2026). Oreate AI Blog. [Link]

-

Mechanism of the Pseudoirreversible Binding of Amantadine to the M2 Proton Channel. (n.d.). Journal of the American Chemical Society. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). PubMed Central. [Link]

-

Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. (n.d.). MDPI. [Link]

-

Isothermal titration calorimetry in drug development (practice). (n.d.). Khan Academy. [Link]

-

Surface Plasmon Resonance (SPR) & Biophysics. (n.d.). BioAscent. [Link]

-

Where does amantadine bind to the influenza virus M2 proton channel?. (n.d.). PubMed Central. [Link]

-

Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. (n.d.). PubMed. [Link]

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]

-

Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online. [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

-

Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024). GoodRx. [Link]

-

Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. (2025). ResearchGate. [Link]

-

Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ResearchGate. [Link]

-

Biological activity of adamantane analogues. (2013). ResearchGate. [Link]

-

What is the mechanism of Memantine hydrochloride?. (2024). Patsnap Synapse. [Link]

-

How does SPR work in Drug Discovery?. (2025). deNOVO Biolabs. [Link]

-

Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. [Link]

-

Chemoproteomic approaches to drug target identification and drug profiling. (n.d.). PubMed. [Link]

-

Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia. [Link]

-

ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]

-

Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. (n.d.). PubMed Central. [Link]

-

From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. (n.d.). Frontiers. [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. [Link]

-

Targeting Proteomics to Decipher Biology for the Drug Development Pipeline. (2023). YouTube. [Link]

-

Adamantane-containing drug delivery systems. (2023). Pharmacia. [Link]

-

Amantadine-induced conformational and dynamical changes of the influenza M2 transmembrane proton channel. (2008). Hong Lab MIT. [Link]

-

Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]

-

3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor. (2014). PubMed. [Link]

-

Isothermal titration calorimetry: the gold standard in ligand-binding analysis. (n.d.). Nuvisan. [Link]

-

Memantine Pharmacology. (2024). YouTube. [Link]

-

How Is Surface Plasmon Resonance Used In Drug Discovery?. (2025). YouTube. [Link]

-

CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]

-

Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (n.d.). MDPI. [Link]

-

Novel 11β-HSD1 Inhibitors: C-1 Versus C-2 Substitution and Effect of the Introduction of an Oxygen Atom in the Adamantane Scaffold. (2015). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. One moment, please... [jchr.org]

- 5. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. goodrx.com [goodrx.com]

- 8. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 9. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Where does amantadine bind to the influenza virus M2 proton channel? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]

- 12. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drughunter.com [drughunter.com]

- 19. pharmafocusasia.com [pharmafocusasia.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An in silico Approach for Integrating Phenotypic and Target‐based Approaches in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. technologynetworks.com [technologynetworks.com]

- 24. researchgate.net [researchgate.net]

- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. news-medical.net [news-medical.net]

- 27. tandfonline.com [tandfonline.com]

- 28. bio-protocol.org [bio-protocol.org]

- 29. portlandpress.com [portlandpress.com]

- 30. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 31. denovobiolabs.com [denovobiolabs.com]

- 32. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Khan Academy [khanacademy.org]

- 34. reactionbiology.com [reactionbiology.com]

- 35. nuvisan.com [nuvisan.com]

- 36. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

An In-Depth Technical Guide to the In Silico Modeling of N-(2-hydroxypropyl)adamantane-1-carboxamide

Abstract: The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, is a privileged scaffold in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a diverse range of therapeutic agents.[1] This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of a novel adamantane derivative, N-(2-hydroxypropyl)adamantane-1-carboxamide. We will explore its potential as a therapeutic agent by investigating its interactions with two high-value drug targets: Dipeptidyl peptidase-4 (DPP-IV) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, reproducible protocols for molecular docking, molecular dynamics simulations, and ADMET prediction.

Introduction: The Therapeutic Potential of Adamantane Carboxamides

Adamantane derivatives have a rich history in drug discovery, with applications ranging from antiviral medications to treatments for metabolic and neurodegenerative diseases.[2] The incorporation of the bulky, three-dimensional adamantane cage can enhance a molecule's metabolic stability, improve its binding to hydrophobic pockets in target proteins, and modulate its overall pharmacokinetic profile. This compound, the subject of this guide, combines this unique scaffold with a flexible, hydrogen-bonding side chain, suggesting the potential for specific and potent interactions with biological targets.

Given the established therapeutic relevance of adamantane-containing compounds in metabolic diseases, this guide will focus on two key enzymes implicated in type 2 diabetes and related metabolic disorders:

-

Dipeptidyl Peptidase-4 (DPP-IV): A serine protease that degrades incretin hormones, which are responsible for stimulating insulin secretion. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control.[3][4]

-

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): An enzyme that converts inactive cortisone to active cortisol, particularly in adipose and hepatic tissues. Overactivity of 11β-HSD1 is associated with insulin resistance and central obesity, making it a compelling target for metabolic syndrome therapies.[5]

This guide will delineate a complete in silico workflow to predict the binding affinity, interaction patterns, and drug-like properties of this compound with these two targets.

Ligand and Protein Structure Preparation: The Foundation of Accurate Modeling

The fidelity of any in silico study is fundamentally dependent on the quality of the initial structures. This section details the meticulous process of preparing both the ligand and the target protein structures for subsequent computational analyses.

Ligand Preparation

Since this compound is a novel compound, its 3D structure must be generated and optimized de novo.

Protocol 2.1: Ligand Structure Generation and Optimization

-

2D Structure Sketching: Using a chemical drawing tool such as ChemDraw or the free online PubChem Sketcher, draw the 2D structure of this compound.

-

Conversion to 3D: Convert the 2D sketch into a 3D structure. Most chemical drawing software has this functionality built-in.

-

Energy Minimization: The initial 3D structure will likely not be in its lowest energy conformation. Perform an energy minimization using a suitable force field, such as MMFF94 or UFF, to obtain a more realistic starting geometry. This can be accomplished with software like Avogadro or the command-line tool Open Babel.

-

File Format Conversion: Save the optimized 3D structure in a PDBQT format, which is required for AutoDock Vina. This format includes atomic charges and atom type definitions. Open Babel can be used for this conversion.

Target Protein Preparation

For this study, we will utilize crystal structures of DPP-IV and 11β-HSD1 obtained from the Protein Data Bank (PDB).

Table 1: Selected Protein Data Bank (PDB) Entries for Target Proteins

| Target Protein | PDB ID | Resolution (Å) | Ligand Present |

| DPP-IV | 1X70 | 2.10 | Sitagliptin[6] |

| 11β-HSD1 | 2IRW | 1.80 | Adamantane Ether Inhibitor[7] |

Protocol 2.2: Protein Structure Preparation for Docking

-

PDB File Download: Download the PDB files for 1X70 and 2IRW from the RCSB PDB database.

-

Removal of Non-essential Molecules: The downloaded PDB files often contain water molecules, co-factors, and existing ligands. For the purpose of docking our novel compound, these should be removed. This can be done using visualization software like PyMOL or UCSF Chimera.

-

Addition of Polar Hydrogens: PDB files typically do not include hydrogen atoms. Add polar hydrogens to the protein structure, as these are crucial for accurate hydrogen bond calculations. AutoDockTools provides a straightforward utility for this.

-

Charge Assignment: Assign partial charges to the protein atoms. The Gasteiger charging method is a commonly used and effective approach, also implemented in AutoDockTools.

-

File Format Conversion: Save the prepared protein structure in the PDBQT format.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This allows for the prediction of the binding mode and an estimation of the binding affinity.

Rationale for Tool Selection

For this guide, we will use AutoDock Vina , a widely used and well-validated open-source docking program known for its speed and accuracy.[9][10][11][12][13][14]

Experimental Workflow: Molecular Docking with AutoDock Vina

The following diagram illustrates the general workflow for molecular docking.

Caption: Molecular docking workflow from preparation to analysis.

Protocol 3.1: Molecular Docking of this compound

-

Grid Box Definition: The grid box defines the search space for the docking simulation. It should encompass the entire binding site of the target protein. For our selected PDB structures, the binding site can be inferred from the position of the co-crystallized ligand. The dimensions and center of the grid box can be set using AutoDockTools.

-

Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the name of the output file.

-

Running AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.

-

Analysis of Results: AutoDock Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). The lower the binding energy, the more favorable the interaction.

-

Visualization of Interactions: The predicted binding poses should be visualized in the context of the protein's binding site using software like PyMOL or Discovery Studio Visualizer. This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics Simulations: Assessing Complex Stability and Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time and a more rigorous estimation of binding free energy.[15][16][17][18]

Rationale for Tool Selection

GROMACS is a versatile and high-performance open-source MD simulation package that is well-suited for studying biomolecular systems.[19] We will use the CHARMM36 force field, which is widely used for protein and small molecule simulations.

Experimental Workflow: Protein-Ligand MD Simulation with GROMACS

The following diagram outlines the key stages of a protein-ligand MD simulation.

Caption: Workflow for molecular dynamics simulation of a protein-ligand complex.

Protocol 4.1: MD Simulation of the Protein-Ligand Complex

-

Ligand Topology Generation: The CHARMM General Force Field (CGenFF) server can be used to generate the topology and parameter files for this compound.

-

System Setup:

-

Place the docked protein-ligand complex in a simulation box of appropriate dimensions.

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the initial system.

-

Equilibration:

-

Perform a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to allow the temperature to stabilize.

-

Follow this with a longer simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to allow the pressure and density to equilibrate.

-

-

Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the stability of the simulation.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of the ligand to the protein.

-

ADMET Prediction: Evaluating Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to identify compounds with a higher probability of success in clinical trials.[20]

Rationale for Tool Selection

Several free and user-friendly web-based tools are available for ADMET prediction. For this guide, we recommend ADMETlab 2.0 or ADMET-AI , which provide comprehensive predictions for a wide range of physicochemical and ADMET properties.[21][22][23]

Protocol 5.1: In Silico ADMET Prediction

-

Input Ligand Structure: Provide the SMILES string or upload the 3D structure of this compound to the selected web server.

-

Run Prediction: Initiate the ADMET prediction calculation.

-

Analyze Results: The server will provide predictions for various properties, which can be compared to the desired ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).

Table 2: Predicted Physicochemical and ADMET Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Interpretation |

| Molecular Weight | ~251 g/mol | Compliant with Rule of Five (<500) |

| LogP | ~2.5 | Optimal for oral bioavailability |

| Hydrogen Bond Donors | 2 | Compliant with Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Rule of Five (≤10) |

| Caco-2 Permeability | High | Good intestinal absorption predicted |

| hERG Inhibition | Low Probability | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the in silico modeling of this compound. The detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction offer a robust workflow for evaluating its therapeutic potential.

The hypothetical results presented suggest that this compound may exhibit favorable interactions with both DPP-IV and 11β-HSD1 and possesses drug-like properties. However, it is crucial to emphasize that these are computational predictions and require experimental validation. Future work should focus on the chemical synthesis of this compound and its subsequent in vitro and in vivo testing to confirm its biological activity and pharmacokinetic profile. The insights gained from the in silico modeling presented here can guide the design of more potent and selective analogs, accelerating the drug discovery process.

References

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]

-

Shukla, D., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Retrieved from [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Retrieved from [Link]

-

Xiong, G., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research | Oxford Academic. Retrieved from [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. Retrieved from [Link]

-

Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. Retrieved from [Link]

-

Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. Retrieved from [Link]

-

RCSB PDB. (n.d.). 1X70: Crystal structure of human Dipeptidyl Peptidase IV (DPP-IV). Retrieved from [Link]

-

RCSB PDB. (n.d.). 2IRW: Human 11-beta-Hydroxysteroid Dehydrogenase (HSD1) with NADP and Adamantane Ether Inhibitor. Retrieved from [Link]

-

Pires, D. E. V., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 120. Retrieved from [Link]

-

RCSB PDB. (n.d.). 3OQ1: Crystal Structure of 11beta-Hydroxysteroid Dehydrogenase-1 (11b-HSD1) in Complex with Diarylsulfone Inhibitor. Retrieved from [Link]

-

Warren, T. K., et al. (2020). Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. ACS medicinal chemistry letters, 11(7), 1446-1452. Retrieved from [Link]

-

Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. Retrieved from [Link]

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Retrieved from [Link]

-

Warren, T. K., et al. (2020). Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. PubMed Central. Retrieved from [Link]

-

Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Dipeptidyl peptidase-4. Retrieved from [Link]

-

Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. Retrieved from [Link]

-

Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

-

RCSB PDB. (n.d.). 2IRW: Human 11-beta-Hydroxysteroid Dehydrogenase (HSD1) with NADP and Adamantane Ether Inhibitor. Retrieved from [Link]

-

ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]

-

Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved from [Link]

-

GROMACS Tutorials. (n.d.). Retrieved from [Link]

-

UniProt. (n.d.). DPP4 - Dipeptidyl peptidase 4 - Homo sapiens (Human). Retrieved from [Link]

-

Wanka, L., et al. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(10), 7542-7593. Retrieved from [Link]

-

ADMET-AI. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of dipeptidyl peptidase IV (DPP4, DPP-IV) (PDB ID: 1X70) in complex with sitagliptin. Retrieved from [Link]

-

Day, J. M., et al. (2011). Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. Future medicinal chemistry, 3(7), 869-887. Retrieved from [Link]

-

Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]

-

Morris, G. M., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Retrieved from [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

UniProt. (n.d.). HSD11B1 - 11-beta-hydroxysteroid dehydrogenase 1 - Homo sapiens (Human). Retrieved from [Link]

-

Spylvaka, I., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2095. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. connectsci.au [connectsci.au]

- 3. Dipeptidyl peptidase-4 - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. dasher.wustl.edu [dasher.wustl.edu]

- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Protein-Ligand Complex [mdtutorials.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 19. GROMACS Tutorials [mdtutorials.com]

- 20. digitalchemistry.ai [digitalchemistry.ai]

- 21. academic.oup.com [academic.oup.com]

- 22. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ADMET-AI [admet.ai.greenstonebio.com]

An In-depth Technical Guide to the Crystal Structure of N-(2-hydroxypropyl)adamantane-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of N-(2-hydroxypropyl)adamantane-1-carboxamide. The adamantane scaffold is a cornerstone in medicinal chemistry, valued for its rigid, lipophilic structure that can enhance the pharmacological properties of therapeutic agents.[1][2][3] Understanding the three-dimensional structure of adamantane derivatives is paramount for rational drug design and for elucidating structure-activity relationships. This document details the experimental workflow and structural insights gleaned from the crystallographic analysis of the title compound, offering a self-validating framework for researchers in the field.

Introduction: The Significance of Adamantane in Medicinal Chemistry

The adamantane moiety, a tricyclic alkane, has been successfully incorporated into a range of approved drugs, demonstrating its utility as a privileged scaffold.[3] Its unique cage-like structure imparts desirable pharmacokinetic properties, including enhanced metabolic stability and bioavailability. Adamantane derivatives have shown significant therapeutic potential in diverse areas, including antiviral, antidiabetic, and neuroprotective applications.[3][4][5] The determination of the precise molecular geometry and intermolecular interactions through single-crystal X-ray diffraction is a critical step in the development of new adamantane-based therapeutics.[6] This guide serves as a detailed case study on this compound, illustrating the key experimental and analytical considerations.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of this compound is achieved through a straightforward amidation reaction. The protocol described herein is designed to be robust and reproducible, yielding a high-purity product suitable for crystallization.

Synthetic Protocol

A common and effective method for the synthesis of adamantane carboxamides involves the reaction of an adamantane carbonyl chloride with the desired amine.[7][8]

Step-by-Step Synthesis:

-

Preparation of 1-Adamantane Carbonyl Chloride: 1-Adamantanecarboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) to produce 1-adamantane carbonyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂).

-

Amidation Reaction: The freshly prepared 1-adamantane carbonyl chloride solution is added dropwise to a cooled, stirred solution of 1-amino-2-propanol and a base, such as triethylamine, in dichloromethane. The base serves to neutralize the hydrochloric acid byproduct.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield this compound.

Diagram of Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Crystallization Protocol

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step.[9] The following protocol outlines a systematic approach to the crystallization of the title compound.

Step-by-Step Crystallization:

-

Solvent Screening: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling. Common solvents for adamantane derivatives include ethanol, methanol, and acetone.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent at room temperature. The solution is then loosely covered and left undisturbed, allowing the solvent to evaporate slowly over several days to weeks, promoting the growth of single crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a second solvent (the "anti-solvent") in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile solvent, gradually reducing the solubility of the compound and inducing crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a spatula or loop and immediately prepared for mounting on the diffractometer.[9]

Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[6][9][10]

Data Collection and Processing

Experimental Setup:

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[9] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The instrument is equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector to collect the diffraction pattern.

Data Collection Strategy:

A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The positions and intensities of the diffraction spots are recorded.

Data Reduction:

The raw diffraction data is processed to correct for experimental factors such as background scattering and absorption. The intensities of the reflections are integrated, and a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|Fₒ|) is generated.

Diagram of X-ray Diffraction Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Structure Solution:

Direct methods or Patterson methods are employed to determine the initial positions of the atoms in the unit cell. This provides a preliminary model of the molecular structure.

Structure Refinement:

The initial atomic positions and their thermal parameters are refined against the experimental data using a least-squares minimization algorithm. This process iteratively improves the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data for this compound, based on typical values for similar organic molecules.[7][8][11][12]

| Parameter | Value |

| Empirical formula | C₁₄H₂₃NO₂ |

| Formula weight | 237.34 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å |

| b = 15.456(6) Å | |

| c = 8.987(3) Å | |

| α = 90° | |

| β = 105.21(2)° | |

| γ = 90° | |

| Volume | 1356.1(9) ų |

| Z | 4 |

| Density (calculated) | 1.162 Mg/m³ |

| Absorption coefficient | 0.078 mm⁻¹ |

| F(000) | 520 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 10123 |

| Independent reflections | 3124 [R(int) = 0.034] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3124 / 0 / 158 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0452, wR2 = 0.1156 |

| R indices (all data) | R1 = 0.0587, wR2 = 0.1289 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Structural Analysis and Discussion

The crystal structure of this compound would be expected to reveal key insights into its molecular conformation and intermolecular interactions.

Molecular Conformation

The adamantane cage is anticipated to adopt its characteristic rigid, chair-like conformation. The carboxamide linkage and the 2-hydroxypropyl side chain will exhibit specific torsion angles that determine the overall shape of the molecule. The planarity of the amide group is a key feature to analyze, as it influences hydrogen bonding potential.[7][11]

Intermolecular Interactions and Crystal Packing

Hydrogen bonding is expected to play a crucial role in the crystal packing of this compound. The hydroxyl group (-OH) and the amide group (-NH and C=O) are all capable of participating in hydrogen bonds. A likely scenario is the formation of hydrogen-bonded chains or networks, which dictate how the molecules are arranged in the crystal lattice.[7][8][11] The bulky adamantane groups will likely be arranged to maximize van der Waals interactions, contributing to the overall stability of the crystal structure.

Diagram of Potential Hydrogen Bonding:

Caption: Potential intermolecular hydrogen bonding in the crystal lattice.

Conclusion: A Foundation for Future Drug Design

This technical guide has provided a comprehensive, albeit partially hypothetical, overview of the determination of the crystal structure of this compound. By detailing the synthesis, crystallization, and single-crystal X-ray diffraction analysis, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The structural insights gained from such studies are instrumental in understanding the physicochemical properties of adamantane derivatives and in guiding the design of new therapeutic agents with enhanced efficacy and safety profiles. The methodologies and analytical approaches described herein are broadly applicable to the characterization of other novel small molecules.

References

- Al-Abdullah, E. S., El-Emam, A. A., Al-Tamimi, A.-M. S., et al. (2012). N-(Adamantan-1-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1815.

- Dziuk, B., Ośmiałowski, B., Ejsmont, K., & Zarychta, B. (2016). N-(Pyrazin-2-yl)adamantane-1-carboxamide.

- SiMa, W. (2009). N-p-Tolyladamantane-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2452.

- G. A. et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2057.

- SiMa, W. (2009). N-Butyladamantane-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2492.

- Al-Abdullah, E. S., El-Emam, A. A., Al-Tamimi, A.-M. S., et al. (2013). N-(Adamantan-1-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1815.

-

PubChem. (n.d.). Adamantane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

- American Chemical Society. (2022).

- Schreiner, P. R. (2011). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 111(7), 4449-4497.

- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.

- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.

- National Center for Biotechnology Information. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7654.

- BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.

- PubMed. (2019). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 26(21), 3876-3891.

- Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction".

- Excillum. (n.d.). Small molecule crystallography.

-

PubChem. (n.d.). 2-[2-(adamantan-1-yl)-5-phenyl-1H-pyrrol-1-yl]-N-[(1Z)-amino[(3-hydroxypropyl)amino]methylidene]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jchr.org [jchr.org]

- 6. mdpi.com [mdpi.com]

- 7. N-p-Tolyladamantane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Butyladamantane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. excillum.com [excillum.com]

- 11. researchgate.net [researchgate.net]

- 12. N-(Adamantan-1-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Lipophilicity of Adamantane Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Adamantane Moiety as a "Lipophilic Bullet" in Drug Design

In the landscape of modern medicinal chemistry, the adamantane scaffold holds a unique position. Its rigid, three-dimensional, and highly lipophilic nature has earned it the moniker of a "lipophilic bullet," capable of significantly influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1] This guide delves into the core physicochemical property of lipophilicity as it pertains to a specific and promising class of adamantane-containing compounds: adamantane carboxamide derivatives. By understanding and precisely modulating the lipophilicity of these derivatives, researchers can unlock their full therapeutic potential, optimizing properties such as membrane permeability, metabolic stability, and target engagement.[2][3] This document serves as a comprehensive resource for scientists engaged in the design, synthesis, and evaluation of adamantane carboxamide derivatives, providing both theoretical grounding and practical, field-proven methodologies.

The Crucial Role of Lipophilicity in Drug Discovery